3-(1H-Pyrazol-1-yl)cyclopentanone
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Overview
Description
3-(1H-Pyrazol-1-yl)cyclopentanone is an organic compound that features a pyrazole ring attached to a cyclopentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)cyclopentanone typically involves the reaction of cyclopentanone with hydrazine derivatives under controlled conditions. One common method includes the condensation of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-hydroxycyclopentyl)-1H-pyrazole.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
3-(1H-Pyrazol-1-yl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-yl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-yl)cyclopentanone-3-carboxylic acid: Similar structure with an additional carboxylic acid group.
1-(3-Hydroxycyclopentyl)-1H-pyrazole: Similar structure with a hydroxyl group instead of a ketone.
1-(3-Methylcyclopentyl)-1H-pyrazole: Similar structure with a methyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific combination of a cyclopentanone moiety and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
933795-56-3 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-pyrazol-1-ylcyclopentan-1-one |
InChI |
InChI=1S/C8H10N2O/c11-8-3-2-7(6-8)10-5-1-4-9-10/h1,4-5,7H,2-3,6H2 |
InChI Key |
FPBNCNKYQFPLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1N2C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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